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Compound of Interest

Compound Name: Fluvastatin sodium monohydrate

Cat. No.: B15136119 Get Quote

Introduction

Fluvastatin sodium is a synthetic lipid-lowering agent that competitively inhibits HMG-CoA

reductase, a key enzyme in cholesterol biosynthesis.[1] Accurate and reliable quantification of

Fluvastatin sodium in bulk drug substance is crucial for quality control and to ensure its

therapeutic efficacy. This application note describes a simple, precise, and accurate Reverse-

Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of

Fluvastatin sodium monohydrate. The method is validated according to the International

Council for Harmonisation (ICH) guidelines.[2][3][4][5][6]

Principle

The method utilizes RP-HPLC with UV detection to separate and quantify Fluvastatin sodium.

The separation is achieved on a C18 stationary phase with a mobile phase consisting of a

mixture of organic solvents and an aqueous buffer. The concentration of Fluvastatin sodium is

determined by comparing the peak area of the sample to that of a standard of known

concentration.

Experimental Protocols
1. Instrumentation and Chromatographic Conditions

HPLC System: An HPLC system equipped with a UV/Vis detector is suitable.[7]
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Column: Hypersil® ODS C18 (150 x 4.6 mm, 5 µm) or equivalent.[7][8]

Mobile Phase: A filtered and degassed mixture of Methanol, 20mM Phosphate Buffer (pH

adjusted to 3.0 with phosphoric acid), and Acetonitrile in the ratio of 5:3:2 (v/v/v).[7]

Flow Rate: 1.2 mL/min.[7]

Detection Wavelength: 235 nm.[7]

Column Temperature: Ambient.

Injection Volume: 20 µL.

2. Preparation of Solutions

Standard Stock Solution (100 µg/mL): Accurately weigh and transfer 10 mg of Fluvastatin
sodium monohydrate working standard into a 100 mL volumetric flask. Dissolve in and

dilute to volume with the mobile phase.

Working Standard Solutions: From the standard stock solution, prepare a series of working

standard solutions in the concentration range of 1-6 µg/mL by diluting with the mobile phase.

[7]

Sample Solution (for bulk drug): Accurately weigh and transfer about 10 mg of the

Fluvastatin sodium monohydrate bulk drug sample into a 100 mL volumetric flask.

Dissolve in and dilute to volume with the mobile phase. Further dilute an appropriate volume

of this solution with the mobile phase to obtain a final concentration within the calibration

range (e.g., 4 µg/mL).

3. Method Validation Protocol

The developed RP-HPLC method was validated as per ICH guidelines for the following

parameters:

Specificity: The ability of the method to assess the analyte unequivocally in the presence of

other components. This was evaluated by comparing the chromatograms of a blank (mobile
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phase), a standard solution, and a sample solution to check for any interference at the

retention time of Fluvastatin.

Linearity: The linearity of the method was established by analyzing a series of six

concentrations of Fluvastatin sodium over the range of 1-6 µg/mL.[7] A calibration curve of

peak area versus concentration was plotted, and the correlation coefficient (R²) was

determined.

Accuracy: The accuracy was determined by the recovery method. A known amount of

standard drug was added to the sample solution at three different levels (e.g., 80%, 100%,

and 120% of the sample concentration), and the recovery of the added standard was

calculated.

Precision: The precision of the method was evaluated by performing intra-day and inter-day

variation studies. Intra-day precision was determined by analyzing a standard solution of

Fluvastatin sodium at a single concentration six times on the same day. Inter-day precision

was determined by analyzing the same standard solution on three different days. The results

were expressed as the percentage relative standard deviation (%RSD).

Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were determined

based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation
Table 1: Linearity Data
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Concentration (µg/mL) Mean Peak Area (n=3)

1 12543

2 25102

3 37658

4 50215

5 62771

6 75325

Correlation Coefficient (R²) 0.9998[7]

Table 2: Accuracy (Recovery) Data

Spike Level
Amount Added
(µg/mL)

Amount Found
(µg/mL)

% Recovery
Mean %
Recovery

80% 3.2 3.18 99.38 99.03

100% 4.0 3.95 98.75

120% 4.8 4.75 98.96

Accuracy results for Fluvastatin recoveries have been reported in the range of 98.31-99.70%.

[7]

Table 3: Precision Data

Precision % RSD (n=6)

Intra-day 0.52

Inter-day 0.78

Intra-day and inter-day precision of CVs were reported to be in the range of 0.2073-0.8976 %

for Fluvastatin sodium recoveries.[7]
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Table 4: LOD and LOQ

Parameter Value (µg/mL)

Limit of Detection (LOD) 0.0194[7]

Limit of Quantification (LOQ) 0.0588[7]

Mandatory Visualization
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Caption: Experimental workflow for the RP-HPLC quantification of Fluvastatin sodium.
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Caption: Logical relationship of analytical method validation parameters as per ICH guidelines.
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[https://www.benchchem.com/product/b15136119#rp-hplc-method-for-quantification-of-
fluvastatin-sodium-monohydrate-in-bulk-drug]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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